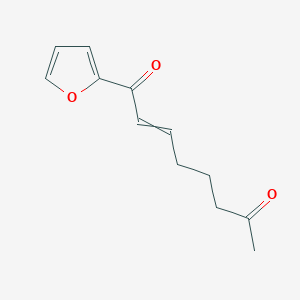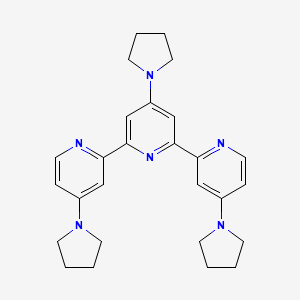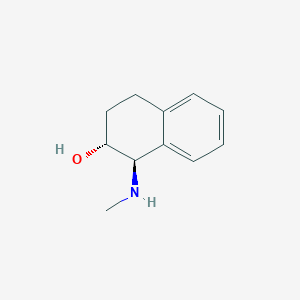![molecular formula C24H22N8 B14254504 2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine CAS No. 189316-22-1](/img/structure/B14254504.png)
2,2'-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is a complex organic compound featuring a phenylene bridge connecting two triazole and pyridine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine typically involves a multi-step process. One common method includes the condensation of 5-ethyl-4H-1,2,4-triazole with 1,4-phenylenediamine, followed by coupling with 2-bromopyridine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine rings, often using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: H2O2 in acetic acid or KMnO4 in water.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaH in DMF with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.
Aplicaciones Científicas De Investigación
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine exerts its effects involves its ability to coordinate with metal ions and interact with biological targets. The triazole and pyridine moieties can form stable complexes with transition metals, which can then participate in catalytic or inhibitory processes. Additionally, the compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-{1,4-Phenylenebis[(5-methyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-phenyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine
- 2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-tetrazole-4,3-diyl)]}dipyridine
Uniqueness
2,2’-{1,4-Phenylenebis[(5-ethyl-4H-1,2,4-triazole-4,3-diyl)]}dipyridine is unique due to its specific combination of triazole and pyridine rings connected by a phenylene bridge. This structure provides distinct electronic and steric properties, making it particularly useful in forming stable metal complexes and interacting with biological targets .
Propiedades
Número CAS |
189316-22-1 |
|---|---|
Fórmula molecular |
C24H22N8 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
2-[5-ethyl-4-[4-(3-ethyl-5-pyridin-2-yl-1,2,4-triazol-4-yl)phenyl]-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H22N8/c1-3-21-27-29-23(19-9-5-7-15-25-19)31(21)17-11-13-18(14-12-17)32-22(4-2)28-30-24(32)20-10-6-8-16-26-20/h5-16H,3-4H2,1-2H3 |
Clave InChI |
TWBCWZDEUGVCDG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1C2=CC=C(C=C2)N3C(=NN=C3C4=CC=CC=N4)CC)C5=CC=CC=N5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphane](/img/structure/B14254430.png)


![2-methyl-6-(4-methylphenyl)sulfonyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine;hydrochloride](/img/structure/B14254451.png)

![3,6-Dioxabicyclo[3.1.0]hexane, 1-pentyl-](/img/structure/B14254459.png)
![Spiro[cyclobutane-1,9'-[9H]fluoren]-3-one](/img/structure/B14254470.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1-benzoyl-2-oxo-2-phenylethyl)thio]-](/img/structure/B14254484.png)
![(2S)-1-[(4-Methoxyphenyl)methoxy]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B14254486.png)
![2,2'-[(4-Nitrophenyl)methylene]bis(3-butyl-4-methyl-1H-pyrrole)](/img/structure/B14254487.png)
![1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-](/img/structure/B14254488.png)
![(2R)-1-[(Naphthalen-2-yl)selanyl]-3-phenoxypropan-2-ol](/img/structure/B14254490.png)
![N-[4-[4-(3-Methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14254493.png)
